molecular formula C16H11N3O2 B2956475 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine CAS No. 672925-33-6

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine

Cat. No.: B2956475
CAS No.: 672925-33-6
M. Wt: 277.283
InChI Key: IYZGPQXNIZLGQF-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. This compound is characterized by the presence of a fused isoxazole and pyrimidine ring system, with a methyl group at the 3-position and a 2-naphthyloxy substituent at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the naphthyloxy group.

Scientific Research Applications

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[5,4-d]pyrimidines: These compounds share the same core structure but may have different substituents at various positions.

    Pyrazolo[3,4-d]pyrimidines: Similar heterocyclic compounds with a pyrazole ring fused to a pyrimidine ring.

    Isoxazolo[4,3-e][1,2,4]triazines: Compounds with an isoxazole ring fused to a triazine ring.

Uniqueness

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-naphthyloxy group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-methyl-4-naphthalen-2-yloxy-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-14-15(17-9-18-16(14)21-19-10)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGPQXNIZLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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